1-Isopropyl-5-methyl-4-nitro-1H-pyrazole
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Overview
Description
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The nitro group can be introduced through nitration reactions using concentrated nitric and sulfuric acids . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, nitric acid, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group, which can influence its reactivity and applications.
3,5-Dimethyl-4-nitro-1H-pyrazole:
Properties
CAS No. |
1245773-04-9 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-6(3)7(4-8-9)10(11)12/h4-5H,1-3H3 |
InChI Key |
MNMIJAHMNKFLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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